2,4-Thiazolidinedicarboxylic acid, 2-methyl-
Description
Chemical Structure and Synthesis 2,4-Thiazolidinedicarboxylic acid, 2-methyl- (CAS: 30097-06-4; molecular formula: C₆H₉NO₄S) is a bicyclic heterocyclic compound featuring a thiazolidine ring substituted with two carboxylic acid groups and a methyl group at the 2-position. It is synthesized non-enzymatically via the reaction of L-cysteine and pyruvate in rat tissues, forming a cyclic adduct known as cysteine-pyrruvate (CP) . This compound is metabolized in mammalian systems, particularly catalyzed by γ-cystathionase in the liver .
Properties
IUPAC Name |
2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAKCGQZNBEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937273 | |
| Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16708-09-1 | |
| Record name | 2-Methyl-2,4-thiazolidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16708-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,4-thiazolidine dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016708091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-2,4-THIAZOLIDINE DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCF3F52B8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction with Ethyl Pyruvate
In a seminal study, Suzuki et al. (2016) synthesized 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et) by reacting L-cysteine with ethyl pyruvate in ethanol under reflux conditions. The reaction proceeds via imine formation followed by cyclization, yielding a diastereomeric mixture. Key parameters include:
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Molar ratio : 1:1 cysteine to ethyl pyruvate
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Temperature : 78°C (reflux)
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Yield : 72–85% after purification by silica gel chromatography.
The product, CP2Et, serves as a precursor for subsequent acetylation to generate N-acetyl derivatives (e.g., AcCP2Et), which exhibit enhanced stability for cosmetic applications.
Reaction with Acetaldehyde
Alternative protocols utilize acetaldehyde as the carbonyl source. The reaction of cysteine with acetaldehyde in aqueous acidic media forms 2-methyl-4-thiazolidinecarboxylic acid through a similar cyclocondensation mechanism. However, this method often requires strict pH control (pH 3–5) to minimize side reactions such as oxidation of the thiol group.
Acylation and Derivative Synthesis
Industrial-scale production frequently employs acylations to modify solubility and stability. A patented one-pot process (WO2009065797A1) demonstrates the synthesis of N-acyl-1,3-thiazolidin-4-carboxylic acids and 4-carboxy-1,3-thiazolidinium carboxylates.
Acetic Anhydride-Mediated Acylation
The reaction of 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol produces a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate. Critical parameters include:
Table 1: Optimization of Acetic Anhydride Reactions
Stereochemical Control During Acylation
Suzuki et al. (2016) observed that base selection critically influences stereochemical outcomes during acetylation:
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Organic bases (e.g., triethylamine) : Promote epimerization at C4, yielding trans-isomers.
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Inorganic bases (e.g., NaHCO₃) : Retain original cis-configuration due to formation of mixed acid anhydrides.
Industrial-Scale Production and Purification
Scalable Synthesis
The WO2009065797A1 patent outlines a scalable protocol using stirred-tank reactors:
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.
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Chromatography : Silica gel columns with hexane/ethyl acetate gradients (70:30 → 50:50) resolve diastereomers.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2,4-Thiazolidinedicarboxylic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with various reagents to form esters or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Prodrug for Cysteine:
Research has demonstrated that 2-methyl-thiazolidine-2,4-dicarboxylic acid acts as a prodrug for L-cysteine. In a study involving mice, administration of this compound prior to exposure to a hepatotoxic dose of paracetamol resulted in significant protection against liver damage. The compound effectively suppressed increases in serum aminotransferase activities and reduced levels of reactive oxygen species in liver tissue. Additionally, it helped preserve non-protein sulfhydryl compounds and glycogen levels in the liver, indicating its potential as a protective agent against hepatotoxicity .
2. Antimicrobial Properties:
Thiazolidinedione derivatives, including those based on the thiazolidine scaffold, have been explored for their antimicrobial activities. Recent studies have synthesized various thiazolidine derivatives and evaluated their effectiveness against bacterial strains such as E. coli and S. aureus. For instance, specific derivatives exhibited minimum inhibitory concentrations (MIC) that suggest their potential for use as antimicrobial agents .
3. Antioxidant Activity:
The antioxidant properties of thiazolidinedione compounds are significant for their therapeutic potential. The ability of these compounds to scavenge reactive oxygen species (ROS) positions them as candidates for treating oxidative stress-related diseases. Studies have shown that certain thiazolidinedione derivatives can enhance antioxidant defenses in cellular models .
Agricultural Applications
1. Agrochemicals:
Thiazolidine derivatives have also been investigated for their roles in agriculture as agrochemicals. They possess properties that can enhance plant growth and resistance to pests and diseases. Their application in crop protection strategies is an area of ongoing research, focusing on the synthesis of new derivatives with improved efficacy .
Biochemical Insights
1. Biomarker for Ethanol Consumption:
A notable biochemical application of 2-methylthiazolidine-4-carboxylic acid is its identification as a biomarker for ethanol consumption in humans. The compound is produced through the reaction between acetaldehyde and cysteine during ethanol metabolism, providing insights into metabolic pathways and potential diagnostic applications .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves its interaction with biological molecules, particularly those involved in cysteine metabolism. It can inhibit the formation of dopa-chrome in melanocytes, thereby reducing melanin production. This effect is mediated through its degradation products, which interact with key enzymes and pathways involved in melanin biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinedicarboxylic Acid Derivatives
2,4-Thiazolidinedicarboxylic Acid (TDCA; Non-Methylated Analog)
- Structure : Lacks the methyl group at position 2.
- Properties: Molecular formula: C₅H₇NO₄S . Solubility: 7.62 g/L at 21°C . CAS: 30097-06-4 .
Telmesteine (3-Ethyl Ester of 3,4-Thiazolidinedicarboxylic Acid)
- Structure : Ethyl ester at position 3 and carboxylic acid at position 4 (CAS: 122946-43-4) .
- Properties: Molecular formula: C₈H₁₁NO₄S . Applications: Used as a mucolytic agent due to its ester modification, which improves membrane permeability .
- Contrast : Esterification enhances lipophilicity, contrasting with the polar carboxylic acid groups in 2-methyl-TDCA.
Pyrrolidine and Thiazole Derivatives
1-(2,4-Difluorophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
- Structure : Pyrrolidine ring with a ketone and carboxylic acid group, substituted with difluorophenyl .
- Properties :
- Key Difference : The pyrrolidine core lacks sulfur, reducing interactions with sulfur-dependent enzymes compared to thiazolidine derivatives.
2-(5-Hydroxy-1H-Indol-3-yl)methyl)thiazolidine-4-Carboxylic Acid
- Structure : Thiazolidine ring with a hydroxyindole substituent (CAS: 14339-24-3) .
- Properties: Molecular formula: C₁₃H₁₂N₂O₃S . Applications: Potential antioxidant and neuroprotective roles due to the indole moiety .
- Contrast : The bulky indole group may limit metabolic clearance compared to 2-methyl-TDCA.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Metabolic Pathways : The 2-methyl substitution in TDCA may slow enzymatic degradation compared to unsubstituted TDCA, as observed in rat liver studies .
- Bioactivity vs. Structure : Pyrrolidine derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) show broader pharmacological applications due to their nitrogen-rich cores, whereas thiazolidine derivatives are more specialized in sulfur metabolism .
- Solubility Trends : Esterified derivatives (e.g., telmesteine) exhibit improved lipophilicity, making them more drug-like compared to polar carboxylic acid forms .
Biological Activity
2,4-Thiazolidinedicarboxylic acid, 2-methyl- (CAS No. 16708-09-1) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H8N2O4S
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 2-methyl-2,4-thiazolidinedicarboxylic acid
Biological Activities
The compound exhibits a range of biological activities, including:
- Antioxidant Activity : Research indicates that 2,4-thiazolidinedicarboxylic acid, 2-methyl- has potent antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage in various diseases.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a variety of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in various models. It modulates inflammatory pathways, which can be beneficial in treating conditions characterized by excessive inflammation.
- Antidiabetic Potential : Preliminary studies suggest that 2,4-thiazolidinedicarboxylic acid, 2-methyl- may enhance insulin sensitivity and exhibit hypoglycemic effects, indicating its potential role in diabetes management.
The biological activities of 2,4-thiazolidinedicarboxylic acid, 2-methyl- are attributed to its ability to interact with specific molecular targets:
- Free Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes or metabolic pathways related to diabetes and obesity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Study : A study published in Phytotherapy Research evaluated the antioxidant capacity of 2,4-thiazolidinedicarboxylic acid, 2-methyl-. The results indicated a significant reduction in lipid peroxidation markers in treated cells compared to controls.
- Antimicrobial Evaluation : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against multiple bacterial strains. It exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 2,4-thiazolidinedicarboxylic acid, 2-methyl- resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for determining the purity of 2,4-thiazolidinedicarboxylic acid, 2-methyl- in synthetic batches?
Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, as referenced in safety data sheets for structurally related compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation, while elemental analysis (EA) confirms stoichiometric ratios of C, H, N, and S. For routine screening, thin-layer chromatography (TLC) with fluorescent indicators can preliminarily assess homogeneity .
Q. How can aqueous solubility be experimentally determined for this compound, and what factors influence its solubility?
Solubility is measured via gravimetric analysis or UV-Vis spectrophotometry in buffered solutions (pH 1–12) to evaluate pH dependence. The Handbook of Aqueous Solubility Data reports a solubility of 7.619 g/L at 21°C for the parent compound (Tidiacic acid, CAS 30097-06-4) . Temperature-controlled shaking incubators ensure equilibrium, while co-solvent systems (e.g., DMSO-water) may enhance solubility for biological assays.
Q. What spectroscopic techniques are optimal for characterizing thiazolidine ring formation in derivatives of this compound?
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C=O (1700–1750 cm⁻¹) and S–C–N (650–750 cm⁻¹) stretches. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular ion peaks and fragmentation patterns. X-ray crystallography resolves stereochemistry, particularly for chiral centers introduced during synthesis .
Advanced Research Questions
Q. How does 2,4-thiazolidinedicarboxylic acid, 2-methyl- interact with mitochondrial proteases, and what assays are suitable for studying its activation/inhibition mechanisms?
Derivatives of thiazolidinedicarboxylic acids (e.g., 3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester) act as ClpP protease activators, as shown in MDA-MB-231 tumor models . Enzyme kinetics (Michaelis-Menten plots) and isothermal titration calorimetry (ITC) quantify binding affinities. Fluorescent substrates (e.g., FITC-casein) monitor proteolytic activity in real time, while molecular docking simulations predict binding modes to protease active sites.
Q. What experimental strategies resolve contradictions in reported solubility data under varying pH conditions?
Discrepancies arise from protonation states of carboxylic acid groups (pKa ~2–4). Use pH-stat titration to map ionization profiles and correlate with solubility via Henderson-Hasselbalch equations. Differential scanning calorimetry (DSC) identifies polymorphic forms that affect dissolution rates. Cross-validate data using biorelevant media (e.g., simulated gastric fluid) .
Q. How can non-enzymatic condensation reactions between this compound and aldehydes be optimized for thiazolidine ring synthesis?
Reaction efficiency depends on solvent polarity (e.g., aqueous vs. acetonitrile), temperature (25–60°C), and aldehyde electrophilicity. Monitor kinetics via ¹H NMR to track imine/thiazolidine equilibria. Substituent effects (e.g., electron-withdrawing groups on aldehydes) enhance ring stability, as demonstrated in studies of cysteine-aldehyde adducts .
Q. What methodologies are recommended for assessing the compound’s stability under long-term storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., decarboxylation or oxidation byproducts). Lyophilization improves stability for hygroscopic batches. Solid-state NMR and X-ray powder diffraction (XRPD) monitor crystallinity changes .
Methodological Considerations
- Data Validation : Cross-reference solubility and reactivity data with multiple sources (e.g., Handbook of Aqueous Solubility Data and peer-reviewed journals ).
- Ethical Compliance : Adhere to guidelines prohibiting human/animal administration, as emphasized in safety documentation .
- Contradiction Resolution : Employ orthogonal analytical techniques (e.g., LC-MS alongside NMR) to confirm findings when literature data conflict.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
